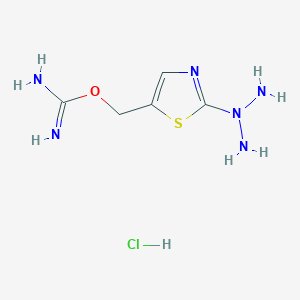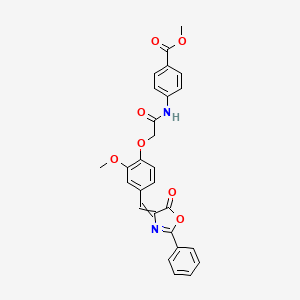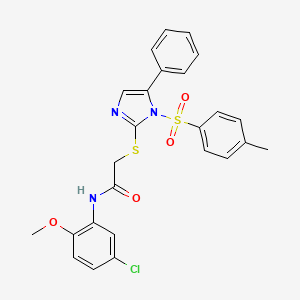
N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-methoxyphenyl group, a phenyl-tosyl-imidazole moiety, and a thioacetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Phenyl and Tosyl Groups: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the tosyl group can be added through a sulfonation reaction.
Attachment of the Chloro-Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the chloro-methoxyphenyl group is attached to the imidazole ring.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the tosyl group.
N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)ethanamide: Has an ethanamide linkage instead of acetamide.
Uniqueness
The presence of the tosyl group and the specific arrangement of functional groups in “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” may confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.
Propiedades
Fórmula molecular |
C25H22ClN3O4S2 |
|---|---|
Peso molecular |
528.0 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonyl-5-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-17-8-11-20(12-9-17)35(31,32)29-22(18-6-4-3-5-7-18)15-27-25(29)34-16-24(30)28-21-14-19(26)10-13-23(21)33-2/h3-15H,16H2,1-2H3,(H,28,30) |
Clave InChI |
KMQNODFSFAJDQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



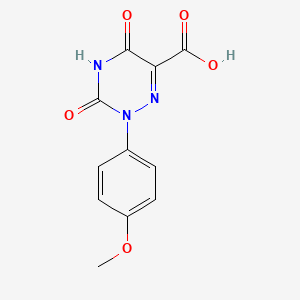
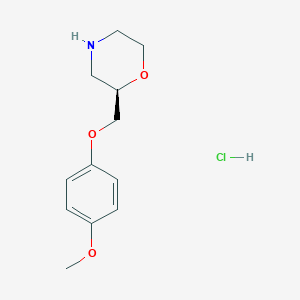
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
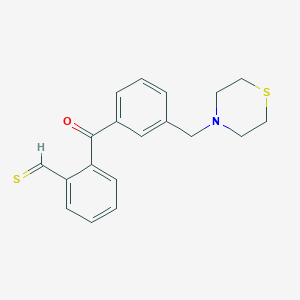
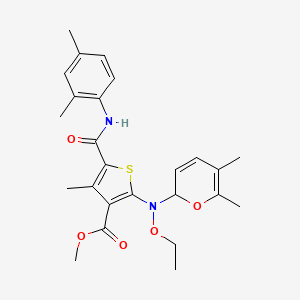
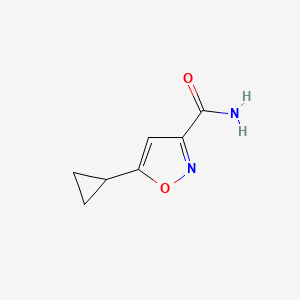


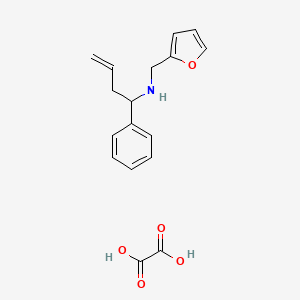
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
